![molecular formula C11H13NO2 B3009304 4-(Benzyloxy)-3-hydroxybutanenitrile CAS No. 137618-52-1](/img/structure/B3009304.png)
4-(Benzyloxy)-3-hydroxybutanenitrile
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Crystallography might also be used for solid compounds .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
- Application : 4-(Benzyloxy)-3-hydroxybutanenitrile has been explored as a tyrosinase inhibitor. It shows promise in reducing melanin production, making it relevant for skin lightening products and treatments .
- Application : 4-(Benzyloxy)-3-hydroxybutanenitrile serves as a precursor in the synthesis of this phosphine oxide compound. Such compounds find use in catalysis and materials science .
- Application : 4-(Benzyloxy)-3-hydroxybutanenitrile has been employed in the enantioselective total synthesis of a neurotrophic compound called (-)-talaumidin. This highlights its potential in neurobiology and drug development .
- Application : The ligand derived from 4-(Benzyloxy)-3-hydroxybutanenitrile, along with its copper(II) complex, exhibits significant antioxidant activity. Antioxidants play a crucial role in preventing oxidative damage and maintaining cellular health .
Tyrosinase Inhibition and Anti-Melanogenic Properties
Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide
Neurotrophic Compound Synthesis
Antioxidant Activity
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 4-(Benzyloxy)-3-hydroxybutanenitrile might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that many molecular transformations within cells require multiple steps to accomplish . Therefore, it’s plausible that 4-(Benzyloxy)-3-hydroxybutanenitrile could affect multiple biochemical pathways.
Result of Action
It’s known that reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
The action of 4-(Benzyloxy)-3-hydroxybutanenitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known to be influenced by the reaction conditions . Additionally, the compound’s reactivity can be affected by the presence of other substances in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGNUZIGCHAVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybutanenitrile |
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